Cas no 2680666-67-3 (tert-butyl N-(5-bromopyrimidin-2-yl)-N-3-(trifluoromethyl)phenylcarbamate)
tert-butyl N-(5-bromopyrimidin-2-yl)-N-3-(trifluoromethyl)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(5-bromopyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate
- 2680666-67-3
- EN300-28303858
- tert-butyl N-(5-bromopyrimidin-2-yl)-N-3-(trifluoromethyl)phenylcarbamate
-
- Inchi: 1S/C16H15BrF3N3O2/c1-15(2,3)25-14(24)23(13-21-8-11(17)9-22-13)12-6-4-5-10(7-12)16(18,19)20/h4-9H,1-3H3
- InChI Key: HTXVPYQGVVSITQ-UHFFFAOYSA-N
- SMILES: BrC1C=NC(=NC=1)N(C(=O)OC(C)(C)C)C1C=CC=C(C(F)(F)F)C=1
Computed Properties
- Exact Mass: 417.02997g/mol
- Monoisotopic Mass: 417.02997g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 463
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 55.3Ų
tert-butyl N-(5-bromopyrimidin-2-yl)-N-3-(trifluoromethyl)phenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28303858-0.05g |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate |
2680666-67-3 | 95.0% | 0.05g |
$600.0 | 2025-03-19 | |
| Enamine | EN300-28303858-0.1g |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate |
2680666-67-3 | 95.0% | 0.1g |
$628.0 | 2025-03-19 | |
| Enamine | EN300-28303858-0.25g |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate |
2680666-67-3 | 95.0% | 0.25g |
$657.0 | 2025-03-19 | |
| Enamine | EN300-28303858-0.5g |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate |
2680666-67-3 | 95.0% | 0.5g |
$685.0 | 2025-03-19 | |
| Enamine | EN300-28303858-1.0g |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate |
2680666-67-3 | 95.0% | 1.0g |
$714.0 | 2025-03-19 | |
| Enamine | EN300-28303858-2.5g |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate |
2680666-67-3 | 95.0% | 2.5g |
$1399.0 | 2025-03-19 | |
| Enamine | EN300-28303858-5.0g |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate |
2680666-67-3 | 95.0% | 5.0g |
$2070.0 | 2025-03-19 | |
| Enamine | EN300-28303858-10.0g |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate |
2680666-67-3 | 95.0% | 10.0g |
$3069.0 | 2025-03-19 | |
| Enamine | EN300-28303858-1g |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate |
2680666-67-3 | 1g |
$714.0 | 2023-09-07 | ||
| Enamine | EN300-28303858-5g |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate |
2680666-67-3 | 5g |
$2070.0 | 2023-09-07 |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-3-(trifluoromethyl)phenylcarbamate Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on tert-butyl N-(5-bromopyrimidin-2-yl)-N-3-(trifluoromethyl)phenylcarbamate
Research Brief on tert-butyl N-(5-bromopyrimidin-2-yl)-N-3-(trifluoromethyl)phenylcarbamate (CAS: 2680666-67-3)
In recent years, the compound tert-butyl N-(5-bromopyrimidin-2-yl)-N-3-(trifluoromethyl)phenylcarbamate (CAS: 2680666-67-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrimidine core and trifluoromethylphenylcarbamate moiety, has shown promising potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of both bromine and trifluoromethyl groups enhances its reactivity and bioavailability, making it a versatile building block for drug discovery.
Recent studies have focused on the synthetic pathways and applications of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role in the development of kinase inhibitors, particularly targeting oncogenic pathways. The researchers utilized tert-butyl N-(5-bromopyrimidin-2-yl)-N-3-(trifluoromethyl)phenylcarbamate as a precursor to generate a series of pyrimidine derivatives, which exhibited potent inhibitory activity against specific cancer-associated kinases. The study underscored the compound's utility in structure-activity relationship (SAR) studies, enabling the optimization of drug candidates.
Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, which explored the compound's application in the synthesis of antiviral agents. The researchers demonstrated that modifications to the pyrimidine ring, facilitated by the bromine substituent, could yield derivatives with enhanced binding affinity to viral proteases. This finding opens new avenues for the development of broad-spectrum antiviral therapies, particularly against RNA viruses.
From a synthetic chemistry perspective, tert-butyl N-(5-bromopyrimidin-2-yl)-N-3-(trifluoromethyl)phenylcarbamate has been employed in palladium-catalyzed cross-coupling reactions, as detailed in a recent Organic Letters publication. The study showcased the compound's compatibility with Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the efficient construction of complex heterocyclic scaffolds. These methodologies are critical for the rapid assembly of diverse chemical libraries in drug discovery programs.
In conclusion, tert-butyl N-(5-bromopyrimidin-2-yl)-N-3-(trifluoromethyl)phenylcarbamate (CAS: 2680666-67-3) represents a valuable tool in modern medicinal chemistry. Its multifaceted applications in kinase inhibitor development, antiviral drug discovery, and synthetic methodology highlight its importance as a key intermediate. Future research is expected to further elucidate its potential in targeting emerging therapeutic areas, solidifying its role in the pharmaceutical industry.
2680666-67-3 (tert-butyl N-(5-bromopyrimidin-2-yl)-N-3-(trifluoromethyl)phenylcarbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)